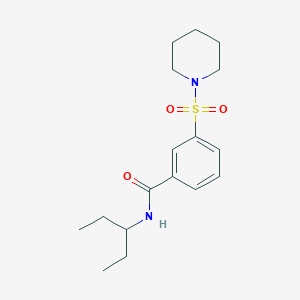
N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide, also known as N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)aniline (PSB-1115), is a synthetic compound that belongs to the class of sulfonylurea compounds. It has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. The compound has shown promising results in preclinical studies and is currently being investigated for its pharmacological properties and mechanism of action.
作用機序
The mechanism of action of N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide is not fully understood. However, it is believed to act as a sulfonylurea compound, which stimulates insulin secretion by binding to the sulfonylurea receptor on pancreatic beta cells. It may also act on other receptors and signaling pathways involved in glucose metabolism and appetite regulation.
Biochemical and Physiological Effects:
This compound(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects. In animal models, it has been shown to stimulate insulin secretion, improve glucose tolerance, and reduce food intake and body weight. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
The advantages of using N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide in lab experiments include its potential therapeutic applications in various diseases, as well as its well-established synthesis method and pharmacological properties. However, limitations include the need for further investigation into its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide. These include investigating its potential therapeutic applications in diabetes, obesity, and cancer, as well as its mechanism of action and potential side effects. Other future directions include exploring its potential applications in other diseases and developing new analogs with improved pharmacological properties.
合成法
The synthesis of N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide involves the reaction of 3-chloroaniline with piperidine and sodium sulfite to form 3-(1-piperidinylsulfonyl)aniline. This intermediate is then reacted with 1-ethylpropylamine and acetic anhydride to yield this compound(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide.
科学的研究の応用
N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In diabetes, the compound has been shown to stimulate insulin secretion and improve glucose tolerance in animal models. It also has potential applications in the treatment of obesity, as it has been shown to reduce food intake and body weight in rodents. PSB-1115 has also been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
N-pentan-3-yl-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-3-15(4-2)18-17(20)14-9-8-10-16(13-14)23(21,22)19-11-6-5-7-12-19/h8-10,13,15H,3-7,11-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJIHMSVNNIGBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4965808.png)
![N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B4965815.png)
![2-[(dimethylamino)methyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4965821.png)
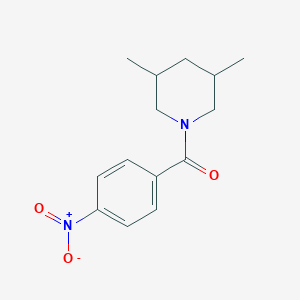
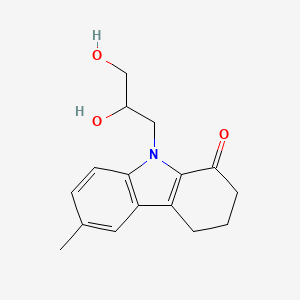
![5-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965853.png)
![9-[3-(3-chlorophenoxy)propyl]-9H-carbazole](/img/structure/B4965859.png)
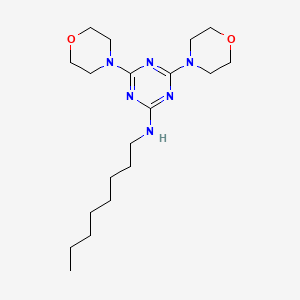
![6-chloro-N-{4-[(2-chlorobenzyl)oxy]phenyl}-2-methyl-4-quinolinamine hydrochloride](/img/structure/B4965863.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4965868.png)
![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B4965875.png)
![N-[2-(benzylthio)ethyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B4965880.png)
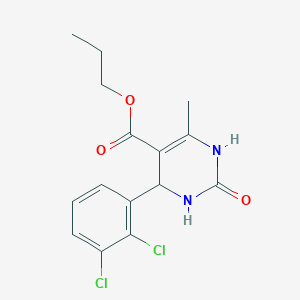
![3-ethyl-5-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4965889.png)